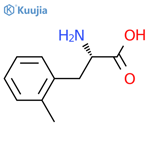

Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid Chemische en fysische eigenschappen

Naam en identificatie

-

- (R)-2-Amino-3-(o-tolyl)propanoic acid

- 2-Methyl-D-phenylalanine

- 2-Methylphenyl-D-alanine

- D-2-Methylphe

- D-2-METHYLPHENYLALANINE

- D-phe(2-Me)-OH

- o-Methyl-D-phenylalanine

- (2R)-2-Amino-3-(2-methylphenyl)propanoic acid

- D-2-Methyl Phenylalanine

- DTXSID301313334

- (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID

- (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate

- H-O-ME-D-PHE-OH

- D-Phenylalanine, 2-methyl-

- PS-12170

- H-D-PHE(2-ME)-OH

- AM83410

- 2-Methy-D-Phenylalanine

- MFCD01860870

- CS-0152968

- AC-5867

- A839847

- 80126-54-1

- D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)

- AKOS016843584

- SCHEMBL383453

- EN300-1298518

- 2-Methyl-D-phenylalanine (ACI)

- (R)-2-Amino-3-(o-tolyl)propanoicacid

- (R)-2-Amino-3-o-tolylpropionic acid

- D-2′-Methylphenylalanine

-

- MDL: MFCD01860870

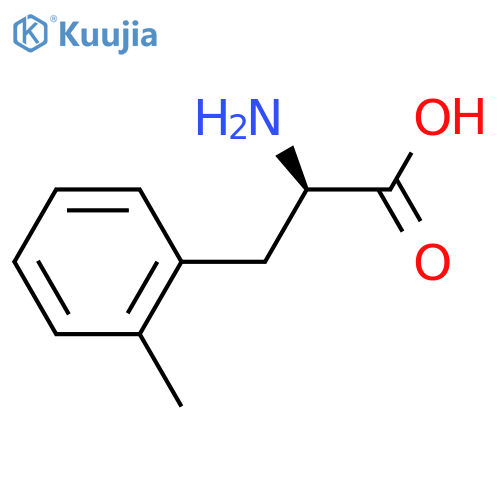

- Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1

- InChI-sleutel: NHBKDLSKDKUGSB-SECBINFHSA-N

- LACHT: C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Berekende eigenschappen

- Exacte massa: 179.09500

- Monoisotopische massa: 179.095

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 3

- Complexiteit: 182

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 63.3A^2

- XLogP3: _1.2

Experimentele eigenschappen

- Dichtheid: 1.165

- Kookpunt: 326.2°C at 760 mmHg

- Vlampunt: 151.1 °C

- Brekindex: 1.561

- PSA: 49.33000

- LogboekP: 1.95300

(R)-2-Amino-3-(o-tolyl)propanoic acid Beveiligingsinformatie

- Gevaarverklaring: H302-H315-H319-H335

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Store at -15 ° C

(R)-2-Amino-3-(o-tolyl)propanoic acid Douanegegevens

- HS-CODE:2922499990

- Douanegegevens:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220356-5g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 97% | 5g |

$112 | 2024-07-23 | |

| TRC | M327270-25g |

2-Methyl-D-phenylalanine |

80126-54-1 | 25g |

$ 825.00 | 2022-06-04 | ||

| Enamine | EN300-1298518-100.0g |

(2R)-2-amino-3-(2-methylphenyl)propanoic acid |

80126-54-1 | 95% | 100g |

$1249.0 | 2023-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13130-10g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 10g |

¥1176.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13130-25g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 25g |

¥2896.0 | 2021-09-08 | ||

| Apollo Scientific | OR14700-5g |

2-Methyl-D-phenylalanine |

80126-54-1 | 97% | 5g |

£82.00 | 2025-02-19 | |

| abcr | AB165755-1 g |

D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH); . |

80126-54-1 | 1g |

€126.60 | 2023-06-23 | ||

| AAPPTec | UHF254-1g |

H-D-Phe(2-Me)-OH |

80126-54-1 | 1g |

$50.00 | 2024-07-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-269981-100 mg |

o-Methyl-D-phenylalanine, |

80126-54-1 | 100MG |

¥730.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC824-5g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 97% | 5g |

867.0CNY | 2021-07-10 |

(R)-2-Amino-3-(o-tolyl)propanoic acid Productiemethode

Synthetic Routes 1

Synthetic Routes 2

2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase , D-Amino acid dehydrogenase Solvents: Methanol , Water ; 24 h, pH 9, rt

2.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 3

2.1 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 4

1.2 Solvents: Ethanol

1.3 Reagents: 2-Fluorobenzyl bromide

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 5

Synthetic Routes 6

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 7

1.2 Solvents: Water ; 30 min, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 - 24 h, 140 °C

2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase , D-Amino acid dehydrogenase Solvents: Methanol , Water ; 24 h, pH 9, rt

2.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 8

1.2 Reagents: Acetic acid Solvents: Water ; 0.5 h, reflux; cooled; overnight, 4 °C

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 9

1.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 10

Synthetic Routes 11

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 12

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 13

2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 14

2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 8.8, 30 °C

2.2 Reagents: Methanol

Synthetic Routes 15

2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

3.1 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 16

1.2 Reagents: Methanol

Synthetic Routes 17

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, -10 °C

1.3 Solvents: Toluene ; 16 - 24 h, reflux

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 4 h, reflux

3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 8.8, 30 °C

3.2 Reagents: Methanol

Synthetic Routes 18

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 19

2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

4.1 Reagents: Hydrochloric acid Solvents: Water

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

- 1,3-diethyl 2-acetamidopropanedioate

- 2-amino-3-(2-methylphenyl)propanoic acid

- 3-(2-Methylphenyl)-2-oxopropanoic acid

- Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester

- 2-acetamido-3-(2-methylphenyl)propanoic acid

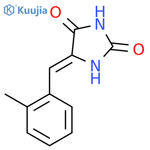

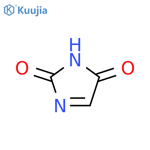

- Hydantoin

- 5-[(2-methylphenyl)methyl]-2,4-Imidazolidinedione

- 5(4H)-Oxazolone, 2-Methyl-4-[(2-Methylphenyl)Methylene]-

- D-Phenylalanine, N-acetyl-2-methyl-, methyl ester

- 2-Methylbenzaldehyde

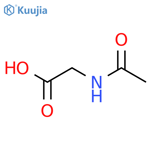

- 2-acetamidoacetic acid

- H-Phe(2-Me)-OH

- Phenylalanine, N-acetyl-2-methyl-, methyl ester

- Propanedioic acid, (acetylamino)[(4-fluorophenyl)methyl]-, diethyl ester

- D-PHENYLALANINE, 2-METHYL-N-(TRIFLUOROACETYL)-

- DL-Phenylalanine, 2-methyl-N-(trifluoroacetyl)-

- (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

(R)-2-Amino-3-(o-tolyl)propanoic acid Gerelateerde literatuur

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

2. Book reviews

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid) Gerelateerde producten

- 63-91-2(L-Phenylalanine)

- 943-80-6(p-Amino-L-phenylalanine)

- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 56-45-1(L-Serine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 673-06-3(D-Phenylalanine)

- 150-30-1(DL-3-Phenylalanine)

- 63-68-3(L-Methionine)